Verapliquinone C Verapliquinone C Verapliquinone C is a natural product found in Aplidium with data available.
Brand Name: Vulcanchem
CAS No.: 109954-47-4
VCID: VC20743058
InChI: InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+
SMILES: CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

Verapliquinone C

CAS No.: 109954-47-4

Cat. No.: VC20743058

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Verapliquinone C - 109954-47-4

CAS No. 109954-47-4
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name 2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+
Standard InChI Key LLFLYROJZGWUAK-KPKJPENVSA-N
Isomeric SMILES C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O
SMILES CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O
Canonical SMILES CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

Chemical Structure and Properties

Structural Characteristics

Verapliquinone C belongs to the class of organic compounds known as meroterpenoids, which feature both terpenoid and non-terpenoid structural components. The compound exhibits significant structural diversity due to the presence of various functional groups, which contribute to its reactivity and biological activity. The core structure consists of a 1,4-benzoquinone ring with a methoxy substituent at position 6 and a (E)-7-hydroxy-3,7-dimethyloct-2-enyl substituent at position 2.

The IUPAC name of Verapliquinone C is 2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione. This unique structural arrangement is critical for its biological functions and distinguishes it from other members of the verapliquinone family. The compound contains a distinctive (E)-configuration in its side chain, which may play a significant role in its biological activity and interaction with cellular targets.

Physical Properties

As a quinone derivative, Verapliquinone C exhibits characteristic physical properties typical of this class of compounds. The benzoquinone core provides the compound with distinctive redox properties, allowing it to participate in electron transfer reactions that may be significant for its biological activities. The molecule's structural features suggest it would have moderate solubility in organic solvents due to its lipophilic nature and the presence of both polar and non-polar functional groups.

Chemical Identifiers

For research and reference purposes, Verapliquinone C can be identified using several standard chemical identifiers, as shown in Table 1:

Table 1: Chemical Identifiers of Verapliquinone C

Identifier TypeValue
CAS Number109954-47-4
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
IUPAC Name2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Standard InChIInChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+
Standard InChIKeyLLFLYROJZGWUAK-KPKJPENVSA-N
Canonical SMILESCC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O
PubChem Compound21587072

Synthesis and Extraction

Natural Sources

Verapliquinone C is part of a family of related compounds that includes Verapliquinones A, B, and D. These compounds have been reported to be isolated from marine sources, particularly ascidians of the genus Aplidium . Related compounds such as Verapliquinones A and B were isolated from an unidentified Aplidium species collected off the Breton coast . Marine organisms, especially ascidians, have proven to be rich sources of structurally diverse and biologically active natural products, including quinones and hydroquinones with potential pharmaceutical applications.

Structural Characterization

Verapliquinones, including Verapliquinone C, have been characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful for elucidating their structures. According to the literature, Verapliquinones C and D were characterized in a mixture of E,Z-isomers by NMR spectroscopy . This suggests that Verapliquinone C can exist in different isomeric forms, which is important to consider when evaluating its biological activities and developing synthetic strategies.

The structural characterization of such compounds typically involves a combination of techniques, including NMR spectroscopy (1H-NMR, 13C-NMR, HSQC, HMBC), mass spectrometry, infrared spectroscopy, and X-ray crystallography when applicable. These methods collectively provide comprehensive structural information, enabling researchers to confirm the compound's identity and purity.

Biological Activities

Antitumor Properties

One of the most significant reported biological activities of Verapliquinone C is its antitumor potential. Research has indicated that Verapliquinone C exhibits notable antitumor properties, as evidenced by studies showing its effectiveness against various cancer cell lines. The compound has demonstrated potency in cancer cell growth inhibition assays, suggesting its potential as a lead compound for anticancer drug development.

The antitumor activity of Verapliquinone C may be related to its ability to interact with various cellular targets, potentially disrupting cellular homeostasis and triggering cell death pathways in cancer cells. This mechanism is consistent with other quinone-based compounds that have shown anticancer properties through similar modes of action.

Antimicrobial Effects

Beyond its anticancer properties, Verapliquinone C has also been studied for potential antimicrobial effects. Quinones, in general, have been recognized for their antimicrobial properties, often attributed to their ability to participate in redox cycling and generate reactive oxygen species that can damage cellular components of microorganisms.

The antimicrobial potential of Verapliquinone C adds to its pharmaceutical significance, especially in the context of the growing global challenge of antimicrobial resistance. Natural products from marine sources, including quinones, have historically provided valuable leads for the development of new antimicrobial agents.

Mechanism of Action

The mechanism by which Verapliquinone C exerts its biological effects likely involves interaction with various cellular targets, leading to disruption of cellular homeostasis and triggering cell death pathways. As a quinone derivative, it may share common mechanisms with other quinones, which often involve:

  • Redox cycling, generating reactive oxygen species that damage cellular components

  • Inhibition of key enzymes or proteins involved in cell proliferation and survival

  • Interaction with DNA or other cellular macromolecules, leading to disruption of normal cellular functions

  • Modulation of signaling pathways involved in cell growth, differentiation, and apoptosis

Research on related compounds provides some insights into potential mechanisms. For example, panicein A hydroquinone, another marine-derived compound, has been shown to inhibit multidrug resistance in cancer cells by interfering with the drug efflux activity of the Patched protein . Similar mechanisms could potentially be relevant for Verapliquinone C, though direct experimental confirmation would be necessary.

CompoundCore StructureSide ChainReported Activities
Verapliquinone C1,4-benzoquinone(E)-7-hydroxy-3,7-dimethyloct-2-enylAntitumor, Antimicrobial
Panicein A hydroquinoneHydroquinone-Inhibition of drug efflux, Enhancement of chemotherapy efficacy
Norhierridin BHydroquinone-Growth inhibition against cancer cell lines, particularly TNBC
Glabruquinone A1,4-benzoquinoneGeranylCancer preventive activity, Cytotoxicity against human tumor cells

Research Applications

Cancer Research

The reported antitumor properties of Verapliquinone C suggest potential applications in cancer research. The compound could serve as a lead structure for the development of novel anticancer agents or as a tool compound for investigating cancer cell biology and mechanisms of drug resistance.

Research on related compounds suggests promising directions. For instance, panicein A hydroquinone has been shown to increase the cytotoxicity of doxorubicin in melanoma cells by inhibiting the drug efflux activity of the Patched protein . This suggests that Verapliquinone C might similarly be investigated for potential synergistic effects with established chemotherapeutic agents, potentially offering strategies to overcome drug resistance in cancer treatment.

Limitations and Challenges

Despite its promising biological activities, several challenges may limit the immediate application of Verapliquinone C in therapeutic contexts:

  • Limited availability from natural sources, necessitating efficient synthetic routes

  • Potential reactivity and stability issues common to quinone compounds

  • Limited pharmacokinetic and toxicological data

Addressing these challenges would require concerted research efforts spanning multiple disciplines, including synthetic organic chemistry, medicinal chemistry, pharmacology, and toxicology. The high reactivity of the quinone moiety could potentially hamper the direct use of Verapliquinone C as a therapeutic agent, necessitating structural modifications to enhance stability and reduce potential toxicity while maintaining biological activity.

Comparison with Related Compounds

Relationship to Other Verapliquinones

Verapliquinone C is part of a family that includes Verapliquinones A, B, and D. The available literature provides some information about structural differences within this family. For instance, Verapliquinones B and D contain a neryl group at the C-2 position, whereas Verapliquinones A and C have a geranyl group at this position . These structural differences likely influence the biological activities of the respective compounds.

Table 3: Comparison of Verapliquinones

CompoundSide Chain Configuration at C-2Other Distinctive Features
Verapliquinone AGeranyl (E-isomer)-
Verapliquinone BNeryl (Z-isomer)-
Verapliquinone CGeranyl (E-isomer)Contains a (E)-7-hydroxy-3,7-dimethyloct-2-enyl group
Verapliquinone DNeryl (Z-isomer)-

Davis and colleagues reported the first synthesis of Verapliquinones A and B using a microwave-mediated Claisen rearrangement followed by phenol oxidation . The synthetic methodology developed for these related compounds provides valuable insights that could potentially be applied to the synthesis of Verapliquinone C.

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